molecular formula C8H4Cl2F2O B15327940 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone

1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone

Cat. No.: B15327940
M. Wt: 225.02 g/mol
InChI Key: UVHHUTPKDWKLIU-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: 2,6-Dichlorobenzoic acid.

    Reduction: 1-(2,6-Dichloro-phenyl)-2,2-difluoroethanol.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

    1-(2,6-Dichloro-phenyl)-2-indolinone: Known for its anti-inflammatory properties.

    2,6-Dichlorophenol: Used as an intermediate in the synthesis of other chemicals.

    2,6-Dichlorobenzonitrile: Employed in the production of herbicides.

Uniqueness: 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225.02 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4Cl2F2O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H

InChI Key

UVHHUTPKDWKLIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C(F)F)Cl

Origin of Product

United States

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